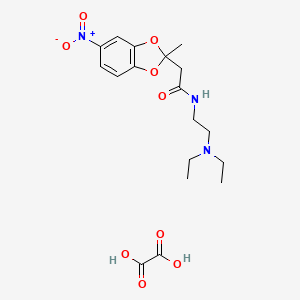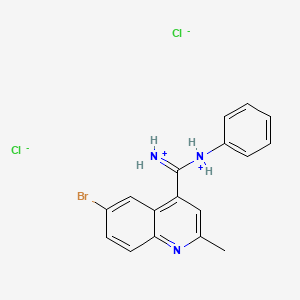
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C({14})H({17})FO(_{3}). It is characterized by the presence of an oxirane ring (epoxide) and a fluorophenyl group, making it a versatile molecule in synthetic chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-fluorophenylpropyl bromide and ethyl glycidate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromide with the ethyl glycidate under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of diols.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH(_{4})), converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH(_{4}) in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Diols: from oxidation.
Alcohols: from reduction.
Nitro derivatives: from nitration.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated aromatic ring can enhance binding affinity and specificity in drug design .
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The presence of the oxirane ring is crucial for its bioactivity .
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism by which ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes and reach intracellular targets
Eigenschaften
CAS-Nummer |
78573-73-6 |
|---|---|
Molekularformel |
C14H17FO3 |
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
ethyl 2-[3-(4-fluorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H17FO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
ZXVXHJADXUWSIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


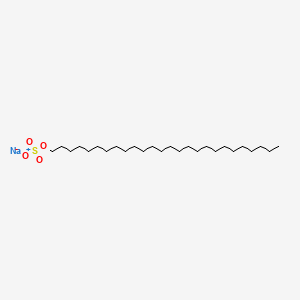
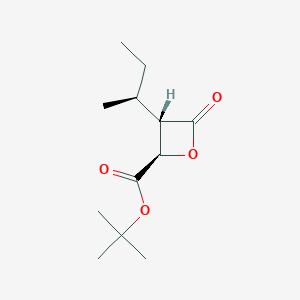

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
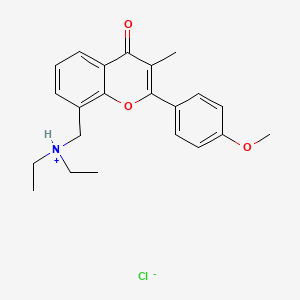
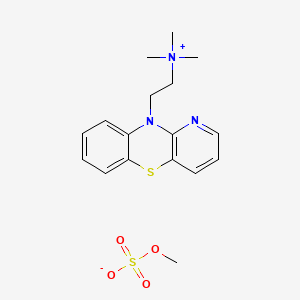
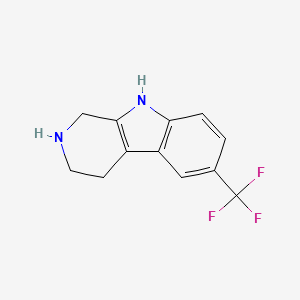
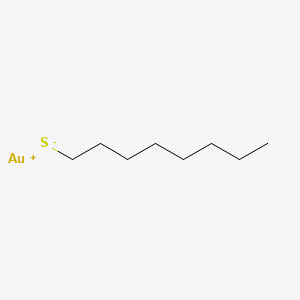
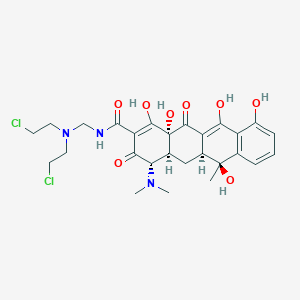

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)

